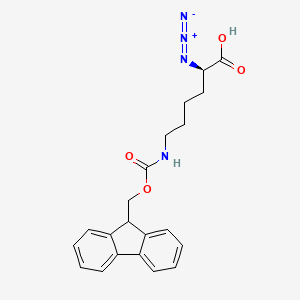

N3-D-Lys(Fmoc)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N3-D-Lys(Fmoc)-OH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound is a derivative of lysine, which is a naturally occurring amino acid found in many proteins. N3-D-Lys(Fmoc)-OH has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Modification

Azido-protected Fmoc–Lys(N3)–OH has been synthesized from Fmoc–Lys–OH and introduced into peptides via standard Fmoc-based solid-phase peptide synthesis. This azido peptide can be condensed with a peptide thioester by the Ag+-free thioester method without significant side reactions, with the azido group easily reduced to an amino group post-condensation, showcasing its utility in efficient peptide ligation (Katayama et al., 2008).

Biomaterials and Hydrogels

Fmoc-peptide-based biomaterials employing L-amino acids, including N3-D-Lys(Fmoc)-OH, form self-assembling nanofiber scaffolds with distinct physico-chemical properties. These scaffolds offer potential for drug controlled release applications, demonstrating the role of such peptides in designing novel biomaterials (Chronopoulou et al., 2014).

Enzymatic Studies and Drug Metabolism

Research on human flavin-containing monooxygenase (FMO3) highlights its significant role in drug metabolism, converting nucleophilic heteroatom-containing chemicals to more polar materials for easier excretion. Studies involving N3-D-Lys(Fmoc)-OH-related peptides have contributed to understanding the substrate specificity of FMO3, implicating its importance in pharmacogenetics and the potential for personalized medicine (Cashman, 2000).

Eigenschaften

IUPAC Name |

(2R)-2-azido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c22-25-24-19(20(26)27)11-5-6-12-23-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,28)(H,26,27)/t19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETYFSMTHHMLJP-LJQANCHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866675.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-phenylbutan-2-yl)thiophene-2-carboxamide](/img/structure/B2866683.png)

![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride](/img/structure/B2866684.png)

![Ethyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2866690.png)

![3-(1H-pyrrol-1-yl)-N-(3-(trifluoromethyl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2866692.png)

![1-(4-Fluorophenyl)-2-[[5-[2-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2866697.png)

![5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2866698.png)